molecular formula C6H12N4 B572222 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine CAS No. 1227465-52-2

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine

Cat. No. B572222
CAS RN: 1227465-52-2
M. Wt: 140.19
InChI Key: ZZGBQCDYVODUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine”, consists of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine” include the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation . The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Scientific Research Applications

Pharmaceutical Chemistry

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine serves as a starting material for synthesizing various pharmacological compounds. It’s used in creating antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Nanocomposites

The compound may play a role in creating nanocomposites, which are materials composed of nanoparticles embedded within a matrix of another material. These have applications in various high-tech industries .

Organometallic Compounds

It can be involved in the synthesis of organometallic compounds, which are useful in catalysis and materials science due to their unique chemical properties .

Supramolecular Chemistry

This field involves the study of entities formed by multiple molecules interacting through non-covalent bonds. The compound could be used to design new molecular assemblies with specific functions .

Synthesis of Propanamides

The compound is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which have various potential applications in medicinal chemistry .

properties

IUPAC Name

5-methyl-1-propyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-4-10-5(2)8-6(7)9-10/h3-4H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGBQCDYVODUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.